Cas no 1823472-00-9 (1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl)-)

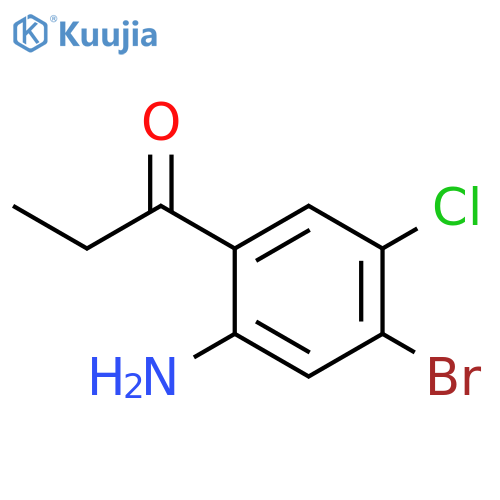

1823472-00-9 structure

商品名:1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl)-

CAS番号:1823472-00-9

MF:C9H9BrClNO

メガワット:262.53086066246

CID:5284358

1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl)- 化学的及び物理的性質

名前と識別子

-

- 1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl)-

-

- インチ: 1S/C9H9BrClNO/c1-2-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2,12H2,1H3

- InChIKey: PQACQRKUFPMHFK-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC(Cl)=C(Br)C=C1N)(=O)CC

1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-672969-5.0g |

1-(2-amino-4-bromo-5-chlorophenyl)propan-1-one |

1823472-00-9 | 5.0g |

$2110.0 | 2023-03-11 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01091332-5g |

1-(2-Amino-4-bromo-5-chlorophenyl)propan-1-one |

1823472-00-9 | 95% | 5g |

¥9926.0 | 2023-03-31 | |

| Enamine | EN300-672969-0.1g |

1-(2-amino-4-bromo-5-chlorophenyl)propan-1-one |

1823472-00-9 | 0.1g |

$640.0 | 2023-03-11 | ||

| Enamine | EN300-672969-1.0g |

1-(2-amino-4-bromo-5-chlorophenyl)propan-1-one |

1823472-00-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-672969-0.25g |

1-(2-amino-4-bromo-5-chlorophenyl)propan-1-one |

1823472-00-9 | 0.25g |

$670.0 | 2023-03-11 | ||

| Enamine | EN300-672969-0.5g |

1-(2-amino-4-bromo-5-chlorophenyl)propan-1-one |

1823472-00-9 | 0.5g |

$699.0 | 2023-03-11 | ||

| Enamine | EN300-672969-0.05g |

1-(2-amino-4-bromo-5-chlorophenyl)propan-1-one |

1823472-00-9 | 0.05g |

$612.0 | 2023-03-11 | ||

| Enamine | EN300-672969-10.0g |

1-(2-amino-4-bromo-5-chlorophenyl)propan-1-one |

1823472-00-9 | 10.0g |

$3131.0 | 2023-03-11 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01091332-1g |

1-(2-Amino-4-bromo-5-chlorophenyl)propan-1-one |

1823472-00-9 | 95% | 1g |

¥3423.0 | 2023-03-31 | |

| Enamine | EN300-672969-2.5g |

1-(2-amino-4-bromo-5-chlorophenyl)propan-1-one |

1823472-00-9 | 2.5g |

$1428.0 | 2023-03-11 |

1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl)- 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

1823472-00-9 (1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl)-) 関連製品

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量